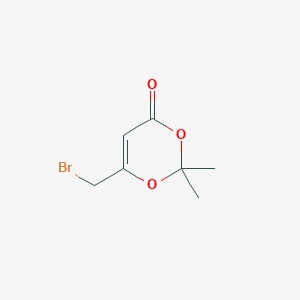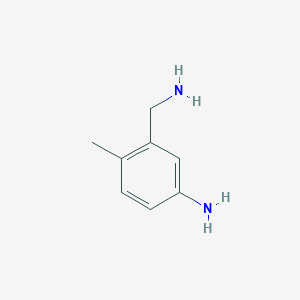
3-(Aminomethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminomethyl group at the third position and a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylaniline can be achieved through several methods. One common approach involves the reduction of 3-(Nitromethyl)-4-methylaniline using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-methylbenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
3-(Aminomethyl)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(Aminomethyl)-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-4-methylphenol
- 3-(Aminomethyl)-4-methylbenzoic acid
- 3-(Aminomethyl)-4-methylbenzaldehyde
Uniqueness
3-(Aminomethyl)-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5,9-10H2,1H3 |
InChI 键 |
KQRBVQBUODOYPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


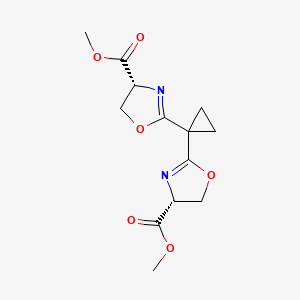
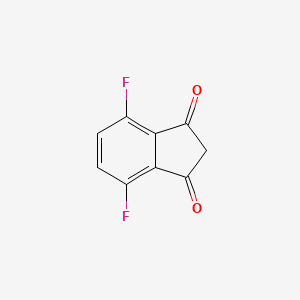
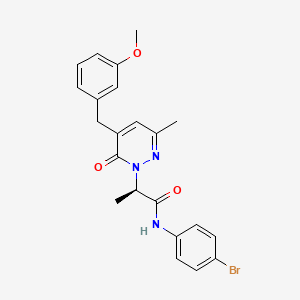
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
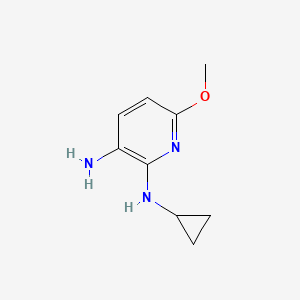
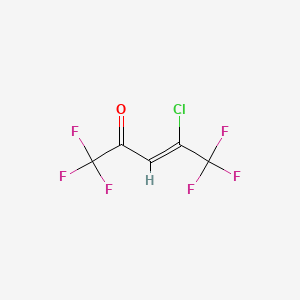
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
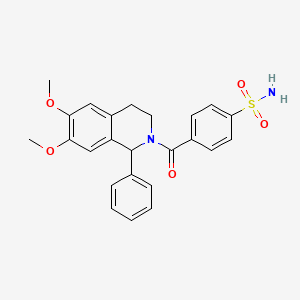
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
